5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-[(3-Bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3-bromoaniline with pyrimidine-2,4-dione under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the bromophenyl group or the pyrimidine ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-[(3-Bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-[(3-Bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to specific sites, while the pyrimidine ring interacts with other functional groups in the target molecule. This compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrimidine core but with different substituents, leading to distinct biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione: Another related compound with a fused pyrimidine ring system, known for its potential as a PARP-1 inhibitor.
Uniqueness
5-[(3-Bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromophenyl group, which imparts specific chemical and biological properties. This substitution pattern enhances its potential as a versatile building block in medicinal chemistry and its ability to interact with various biological targets .
Properties
CAS No. |
4878-51-7 |
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Molecular Formula |
C10H8BrN3O2 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
5-(3-bromoanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H8BrN3O2/c11-6-2-1-3-7(4-6)13-8-5-12-10(16)14-9(8)15/h1-5,13H,(H2,12,14,15,16) |
InChI Key |
DRJCFHMUNJZILK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=CNC(=O)NC2=O |
Origin of Product |
United States |
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